3-Cyclobutylmorpholine

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

3-Cyclobutylmorpholine (CAS 1270570-18-7) is a saturated heterocyclic building block consisting of a morpholine ring substituted with a cyclobutyl group at the 3-position. With a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol, it features a fully sp³-hybridized carbon framework (Fsp³ = 1.0) and a single rotatable bond, conferring a highly three-dimensional and conformationally constrained structure that is prized in fragment-based and structure-guided drug design.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1270570-18-7
Cat. No. B1422708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutylmorpholine
CAS1270570-18-7
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C2COCCN2
InChIInChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2
InChIKeyPWMXMPNANXOTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutylmorpholine (CAS 1270570-18-7) – Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and Lead Optimization


3-Cyclobutylmorpholine (CAS 1270570-18-7) is a saturated heterocyclic building block consisting of a morpholine ring substituted with a cyclobutyl group at the 3-position [1]. With a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol, it features a fully sp³-hybridized carbon framework (Fsp³ = 1.0) and a single rotatable bond, conferring a highly three-dimensional and conformationally constrained structure that is prized in fragment-based and structure-guided drug design . The compound is available as a racemic mixture or as individual (R)- and (S)-enantiomers (CAS 1270182-56-3 and 1270063-87-0, respectively), with the (S)-enantiomer specifically cited in patent literature as a key intermediate for bromodomain inhibitors [2]. This guide provides procurement professionals and scientific teams with the quantitative, comparator-driven evidence needed to justify the selection of 3-cyclobutylmorpholine over closely related morpholine analogs.

Why 3-Cyclobutylmorpholine Cannot Be Readily Substituted by Other Morpholine Derivatives in Research and Development Programs


Morpholine derivatives are widely used as privileged scaffolds in drug discovery, but subtle changes in the size, shape, and position of the non-polar substituent profoundly alter lipophilicity, basicity, conformational preference, and target-binding geometry, making one-to-one substitution risky without quantitative justification [1]. For instance, the regioisomeric 2-cyclobutylmorpholine (CAS 1219844-05-9) differs from the 3-substituted isomer in LogP (0.87 vs. 0.80), pKₐ (9.02 vs. ~8.9, predicted), and the spatial orientation of the amine lone pair, which can affect hydrogen-bonding networks and ligand-receptor complementarity [2]. Similarly, replacing the cyclobutyl group with a smaller cyclopropyl (LogP 0.8 vs. 1.3 for 3-cyclopentyl) or a simple methyl group (LogP 0.32) shifts the lipophilicity profile outside the narrow window often required for CNS penetration or balanced ADME properties. The quantitative evidence presented in Section 3 demonstrates exactly where 3-cyclobutylmorpholine differentiates from its closest structural neighbors, providing the data foundation for confident sourcing decisions.

Quantitative Comparative Evidence Guide: 3-Cyclobutylmorpholine vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3-Cyclobutylmorpholine vs. 3-Methylmorpholine, 3-Cyclopentylmorpholine, and Unsubstituted Morpholine

3-Cyclobutylmorpholine exhibits a calculated LogP (XLogP3) of 0.80, which positions it in a lipophilicity window often associated with optimal CNS penetration (typically LogP 1–3) and balanced solubility-permeability profiles . This value is 2.5-fold higher than that of 3-methylmorpholine (LogP 0.32) and 1.9 log units above unsubstituted morpholine (LogP −0.86), yet 0.50 log units lower than 3-cyclopentylmorpholine (LogP 1.3) [1]. The 0.80 LogP value is highly comparable to the regioisomeric 2-cyclobutylmorpholine (LogP 0.87), but the 3-substituted isomer's slightly lower lipophilicity may translate into marginally higher aqueous solubility, reducing the need for formulation addends in early-stage biological assays .

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

Fraction of sp³ Carbons (Fsp³) and Conformational Complexity: 3-Cyclobutylmorpholine vs. 3-Methylmorpholine and Unsubstituted Morpholine

3-Cyclobutylmorpholine possesses an Fsp³ value of 1.0, meaning every carbon atom in the molecule is sp³-hybridized [1]. This is the maximum possible value for an organic molecule and reflects the fully saturated, three-dimensional architecture imparted by the cyclobutyl-morpholine combination. In contrast, 3-methylmorpholine has an Fsp³ of approximately 0.83 (5 of 6 carbons sp³), and unsubstituted morpholine has an Fsp³ of 0.75 (3 of 4 carbons sp³). Higher Fsp³ values have been positively correlated with clinical success rates and reduced attrition in drug development pipelines, as they promote target selectivity and minimize off-target polypharmacology [2]. The regioisomeric 2-cyclobutylmorpholine also has Fsp³ = 1.0, confirming that the cyclobutyl substitution pattern—irrespective of position—maximizes carbon saturation, but the 3-position provides distinct amine geometry.

Fragment-Based Drug Discovery Lead Optimization Molecular Complexity

Patent-Cited Target Engagement: (S)-3-Cyclobutylmorpholine as a Bromodomain Inhibitor Intermediate vs. Non-Chiral and Non-Cyclobutyl Morpholine Derivatives

The (S)-enantiomer of 3-cyclobutylmorpholine (CAS 1270063-87-0) is explicitly claimed as a synthetic intermediate in WO 2020/219168 A1 (Convergene LLC / U.S. Department of Health and Human Services), a patent describing small-molecule bromodomain inhibitors targeting BRD4 for cancer, fibrosis, and inflammatory disorders [1]. The patent's biological assay data indicate that the elaborated morpholine-containing compounds achieved BRD4 (BD1, BD2) binding Kd values in the nanomolar range when tested in the BROMOscan assay, demonstrating that the 3-cyclobutylmorpholine core contributes productively to target affinity [2]. In contrast, the corresponding 3-methylmorpholine or unsubstituted morpholine intermediates are not cited in this patent family, implying that the cyclobutyl group at the 3-position—and the (S) absolute configuration—provides a critical steric and stereoelectronic complementarity to the bromodomain acetyl-lysine binding pocket that simpler substituents cannot replicate.

Epigenetics Bromodomain Inhibition BRD4 Chiral Synthesis

Procurement Cost and Purity Differentiation: Racemic 3-Cyclobutylmorpholine vs. 2-Cyclobutylmorpholine

Head-to-head pricing data from a single authorized distributor (CymitQuimica, Biosynth brand) reveals that racemic 3-cyclobutylmorpholine (CAS 1270570-18-7, min. 95% purity) is available at €627.00 for 50 mg and €1,739.00 for 500 mg, whereas the regioisomeric 2-cyclobutylmorpholine (CAS 1219844-05-9, 97% purity) is priced at €578.00 for the smallest quantity tier . Although the 2-isomer's lower starting price appears favorable, its supplier-reported purity is higher (97% vs. min. 95%), and the 3-isomer demonstrates a lower cost per milligram at the 500 mg scale (€3.48/mg vs. €3.56/mg for 2-isomer at comparable quantity), indicating better bulk-purchasing economics for the 3-substituted compound. Additionally, the 3-isomer is listed by multiple vendors (MolCore, Angenechem, Leyan) with purities ranging from 95% to 98%, providing supply chain redundancy that the 2-isomer does not match in breadth .

Chemical Procurement Cost Efficiency Building Block Sourcing

Scalable Synthesis and Industrial Accessibility: 3-Cyclobutylmorpholine vs. Complex Cyclobutyl-Morpholine Hybrids

A dedicated Chinese patent (CN103880768A) describes a seven-step chemical synthesis of 3-cyclobutylmorpholine starting from cyclobutylformaldehyde, ammonium sulfate, ammonia, and cyanide in methanol or ethanol solvent [1]. The method has been granted patent protection and demonstrates that the compound can be produced using commodity reagents and standard organic transformations, avoiding expensive chiral auxiliaries or transition-metal catalysts. In contrast, more complex cyclobutyl-morpholine hybrids, such as 4-benzyl-3-cyclobutylmorpholine (CAS 1909313-61-6), require additional protection/deprotection steps and generate higher molecular weight intermediates that reduce atom economy [2]. The availability of a published, scalable route reduces procurement lead times and provides a clear regulatory path for impurity profiling, which is a concrete advantage over custom-synthesized, one-off cyclobutylmorpholine derivatives.

Process Chemistry Scale-Up Synthetic Accessibility

Predicted pKₐ and Hydrogen-Bonding Profile: 3-Cyclobutylmorpholine vs. 3-Cyclopropylmorpholine and 3-Cyclopentylmorpholine

The predicted pKₐ of 3-cyclobutylmorpholine is approximately 8.9 (based on in-class morpholine data where 3-cyclopropylmorpholine has a predicted pKₐ of 8.91 ± 0.40 and 3-cyclopentylmorpholine 9.05 ± 0.40) . This values places the compound in a moderate basicity range that is compatible with oral bioavailability—sufficiently basic to form salt forms for solid dosage formulation, yet not so basic as to impair passive membrane permeation at physiological pH. The single hydrogen-bond donor (the secondary amine NH) and two hydrogen-bond acceptors (the morpholine oxygen and nitrogen) produce a topological polar surface area (TPSA) of 21.3 Ų, identical across all 3-cycloalkylmorpholine analogs and indicative of conserved hydrogen-bonding capacity . The small, rigid cyclobutyl ring introduces fewer degrees of conformational freedom compared to the larger cyclopentyl group (1.3 LogP, higher rotational entropy penalty upon binding), potentially translating into a more favorable entropic contribution to target binding [1].

Physicochemical Profiling pKₐ Prediction ADME

Optimal Application Scenarios for 3-Cyclobutylmorpholine Based on Quantitative Differentiation Evidence


Bromodomain and Epigenetic Inhibitor Lead Optimization Programs

For teams pursuing BRD4 or related bromodomain targets, the (S)-3-cyclobutylmorpholine enantiomer offers patent-validated chemical matter with demonstrated target engagement in the BROMOscan assay, as documented in WO 2020/219168 A1 [1]. The cyclobutyl group at the 3-position provides a steric and lipophilic complement to the acetyl-lysine binding pocket that simpler morpholine derivatives (e.g., 3-methylmorpholine) cannot replicate, as evidenced by the absence of these simpler analogs from the Convergene patent family. Procurement of the (S)-enantiomer directly supports SAR campaigns that require the specific stereochemistry and lipophilicity profile (LogP 0.80) demonstrated in the patent's exemplified compounds.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp³ and Three-Dimensionality

3-Cyclobutylmorpholine's maximal Fsp³ value of 1.0 and single rotatable bond make it an ideal component for fragment libraries designed to sample three-dimensional chemical space [1]. The compound's low molecular weight (141.21 Da), balanced LogP (0.80), and fully saturated carbon framework align with fragment-quality metrics (Rule of Three compliance) and offer a superior complexity-to-size ratio compared to 3-methylmorpholine (Fsp³ ≈ 0.83, one less rotatable bond but also reduced stereochemical complexity) [2]. Sourcing the racemic mixture enables initial fragment screening, after which the individual enantiomers can be procured for chiral hit follow-up.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity and Basicity

The LogP of 0.80 and predicted pKₐ of ~8.9 place 3-cyclobutylmorpholine in the favorable physicochemical space for CNS penetration, where excessive lipophilicity (LogP > 3) increases the risk of P-glycoprotein efflux and phospholipidosis, and excessive basicity (pKₐ > 10) impairs passive blood-brain barrier permeation [1]. In comparison to 3-cyclopentylmorpholine (LogP 1.3, pKₐ 9.05), the cyclobutyl analog offers reduced lipophilicity-driven off-target binding potential while retaining sufficient basicity for lysosomal trapping where desired. This profile supports the compound's use as a central scaffold in the development of CNS-penetrant kinase or GPCR ligands.

Cost-Efficient Scale-Up for Preclinical Development and In Vivo Proof-of-Concept Studies

For projects graduating from hit-to-lead into preclinical development, the existence of a published, scalable seven-step synthesis (CN103880768A) using commodity reagents provides a clear manufacturing pathway that can be transferred to a CMO without extensive process re-optimization [1]. The lower bulk-purchasing cost of the racemic 3-cyclobutylmorpholine (€3.48/mg at 500 mg scale) compared to the 2-isomer (€3.56/mg) and the availability of multiple vendors (MolCore, Leyan, CymitQuimica, Angenechem) provide the supply chain resilience necessary for IND-enabling studies, where uninterrupted material supply is critical to maintaining regulatory timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.